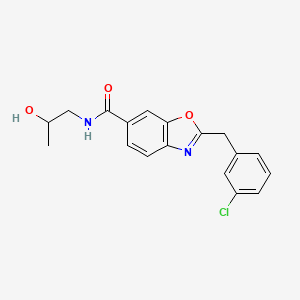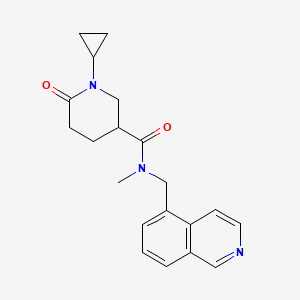
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, also known as BMN-673, is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair mechanisms. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Mécanisme D'action
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate inhibits PARP by binding to its catalytic domain, preventing the enzyme from repairing single-strand DNA breaks. This leads to the accumulation of DNA damage, which ultimately results in apoptosis of cancer cells. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has a favorable pharmacokinetic profile and can be administered orally.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has several advantages for lab experiments. It is a potent and selective PARP inhibitor, which makes it useful for investigating the role of PARP in DNA repair mechanisms. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it useful for investigating combination therapies. However, N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has limitations in terms of its cost and availability, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for research on N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate. One area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with other targeted therapies, such as immune checkpoint inhibitors. Another area of interest is investigating the use of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate in combination with different chemotherapy and radiation therapy regimens. Additionally, there is interest in developing more potent and selective PARP inhibitors based on the structure of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate.
Méthodes De Synthèse
The synthesis of N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate involves the reaction of 2-methyl-4-quinolinecarboxylic acid with tert-butylamine to form N~1~-(2-methyl-4-quinolinyl)glycinamide. This intermediate is then reacted with oxalyl chloride to form N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, which is then converted to N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate by treating it with tert-butylamine.
Applications De Recherche Scientifique
N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been extensively studied for its potential in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and lung cancer. N~2~-(tert-butyl)-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has also been investigated for its potential in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors.
Propriétés
IUPAC Name |
2-(tert-butylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O.C2H2O4/c1-11-9-14(12-7-5-6-8-13(12)18-11)19-15(20)10-17-16(2,3)4;3-1(4)2(5)6/h5-9,17H,10H2,1-4H3,(H,18,19,20);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNVVCUPWOCQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)

![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)

![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)prolinamide](/img/structure/B6032795.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)
![3-[1-(dimethylamino)cyclopentyl]-1,1-diphenyl-2-propyn-1-ol hydrochloride](/img/structure/B6032807.png)
